N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 848931-46-4
VCID: VC6377962
InChI: InChI=1S/C19H13Cl2N5OS/c20-12-1-5-14(6-2-12)25-17(27)10-28-19-16-9-24-26(18(16)22-11-23-19)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,25,27)
SMILES: C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)Cl
Molecular Formula: C19H13Cl2N5OS
Molecular Weight: 430.31

N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

CAS No.: 848931-46-4

Cat. No.: VC6377962

Molecular Formula: C19H13Cl2N5OS

Molecular Weight: 430.31

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide - 848931-46-4

Specification

CAS No. 848931-46-4
Molecular Formula C19H13Cl2N5OS
Molecular Weight 430.31
IUPAC Name N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C19H13Cl2N5OS/c20-12-1-5-14(6-2-12)25-17(27)10-28-19-16-9-24-26(18(16)22-11-23-19)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,25,27)
Standard InChI Key TWWBCCXPAQIUMA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule features a pyrazolo[3,4-d]pyrimidine heterocyclic core, a bicyclic system combining pyrazole and pyrimidine rings. Position 1 of the pyrazole ring is substituted with a 4-chlorophenyl group, while position 4 is linked via a sulfanyl bridge to an acetamide moiety. The acetamide’s nitrogen is further substituted with a second 4-chlorophenyl group, creating a symmetrical chlorinated aromatic system .

Key structural attributes include:

  • Electron-withdrawing chlorine atoms: Enhance stability and influence binding interactions.

  • Sulfanyl group: Introduces nucleophilic reactivity and potential for disulfide bonding.

  • Acetamide linker: Facilitates hydrogen bonding with biological targets.

Physicochemical Profile

While direct data for this compound is scarce, analogs provide insights:

PropertyValue (Analog Estimates)Source Compound Reference
Molecular FormulaC₁₉H₁₃Cl₂N₅OS
Molecular Weight~438.3 g/mol
logP3.2–3.8
Hydrogen Bond Acceptors7
Polar Surface Area~85–90 Ų

The relatively high logP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis likely follows a multi-step sequence common to pyrazolo[3,4-d]pyrimidines:

  • Core Formation: Condensation of 5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile with thiourea or analogous reagents to construct the pyrimidine ring.

  • Sulfanyl Bridge Introduction: Nucleophilic displacement at position 4 using mercaptoacetic acid derivatives.

  • Acetamide Functionalization: Coupling of the sulfanyl intermediate with 4-chloroaniline via carbodiimide-mediated amidation .

Critical challenges include controlling regioselectivity during pyrimidine ring closure and minimizing disulfide byproducts during sulfanyl group incorporation.

Structural Analog Comparisons

The compound’s uniqueness lies in its dual 4-chlorophenyl groups, distinguishing it from analogs such as:

  • N-(4-Acetylphenyl)-2-{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide: Features a ketone substituent, reducing basicity compared to the chloro groups .

  • 2-{[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide: Lacks the second chlorophenyl group, diminishing aromatic stacking potential.

Biological Activity and Mechanism

Anticancer Activity

Fluorinated pyrazolo[3,4-d]pyrimidines demonstrate potent activity against leukemia (HL-60) and breast cancer (MCF-7) cell lines . While this compound lacks fluorine, its chlorine substituents may similarly stabilize charge-transfer complexes with DNA topoisomerases. Analogous structures exhibit apoptosis induction via caspase-3 activation .

Pharmacological and Toxicological Considerations

ADME Profiles

Predicted parameters based on structural analogs:

ParameterPrediction
Oral Bioavailability50–60% (moderate first-pass metabolism)
Plasma Protein Binding~95% (high affinity)
CYP450 InhibitionLikely CYP3A4 substrate

The chlorophenyl groups may prolong half-life due to resistance to oxidative metabolism .

Toxicity Risks

  • Hepatotoxicity: Potential from reactive sulfur metabolites.

  • Cytokine Storm Risk: Observed in sulfanyl-containing immunomodulators at high doses .

Future Directions and Applications

Therapeutic Prospects

  • Oncology: Combination therapies with DNA-damaging agents.

  • Autoimmune Diseases: JAK/STAT pathway modulation.

Research Priorities

  • In vitro cytotoxicity assays: Priority cell lines: HL-60, MCF-7, A549.

  • Crystallographic studies: To resolve binding modes with kinase targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator